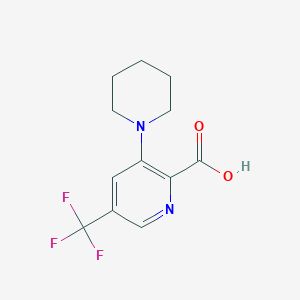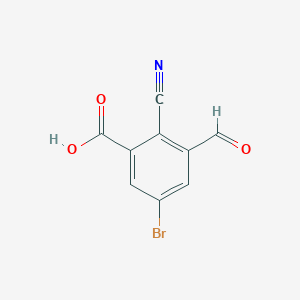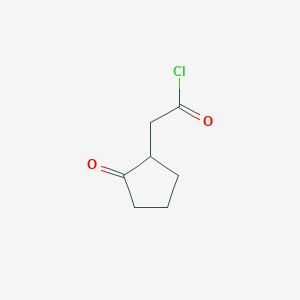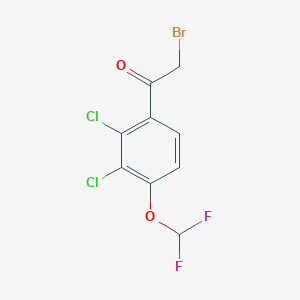
2',3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide
Vue d'ensemble
Description
2,3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide (DCFMB) is a halogenated phenacyl bromide compound used for various scientific research applications. It is a halogenated derivative of phenacyl bromide and can be used in a variety of ways, including in organic synthesis and as a reagent in biochemical and physiological studies. DCFMB is a colorless, volatile, and slightly water-soluble liquid with a boiling point of 92.5-93.5 °C. It is a widely used compound in organic chemistry, biochemistry, and physiology research, and it has a wide range of applications in the laboratory.
Mécanisme D'action
2',3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide acts as a halogenating agent in biochemical and physiological studies. It is a powerful oxidizing agent and has the ability to react with a variety of compounds, including proteins, lipids, and nucleic acids. It is also capable of forming covalent bonds with various molecules, including those involved in enzyme reactions and the metabolism of proteins and lipids.
Biochemical and Physiological Effects
2',3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide has a wide range of biochemical and physiological effects. It is capable of inducing a variety of changes in the structure and function of proteins and enzymes, as well as in the metabolism of proteins and lipids. It can also induce changes in the structure and function of cell membranes, and it can affect the transport of ions and molecules across cell membranes. In addition, 2',3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide can affect the expression of genes and the production of various hormones.
Avantages Et Limitations Des Expériences En Laboratoire
2',3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is a widely used compound in laboratory experiments and has a number of advantages. It is a versatile reagent and can be used in a variety of reactions. It is also relatively inexpensive and can be easily obtained from commercial suppliers. However, there are some limitations to its use. 2',3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is a volatile liquid and must be handled with care. It is also highly reactive and can react with a variety of compounds, including proteins, lipids, and nucleic acids.
Orientations Futures
There are a number of potential future directions for the use of 2',3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide in scientific research. It could be used in the synthesis of new compounds, such as those involved in enzyme reactions and the metabolism of proteins and lipids. It could also be used as a reagent in the synthesis of various drugs and medicines. In addition, it could be used in the study of gene expression and the production of various hormones. Finally, it could be used in the study of cell membrane transport, as well as in the study of the structure and function of proteins and enzymes.
Applications De Recherche Scientifique
2',3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and as a reagent in laboratory experiments. It is used in organic synthesis as a reagent for the preparation of various compounds, including brominated derivatives of aryl and alkyl halides, and as a catalyst for the synthesis of polymers. In biochemical and physiological studies, 2',3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is used as a reagent for the synthesis of various compounds, including those involved in enzyme reactions and the metabolism of proteins and lipids. It is also used in the synthesis of various drugs and medicines.
Propriétés
IUPAC Name |
2-bromo-1-[2,3-dichloro-4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2F2O2/c10-3-5(15)4-1-2-6(16-9(13)14)8(12)7(4)11/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVPMDWHEVMYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone](/img/structure/B1411080.png)

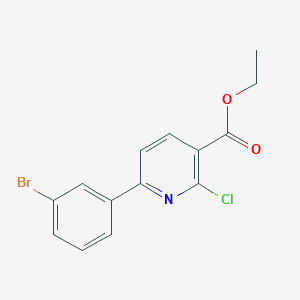

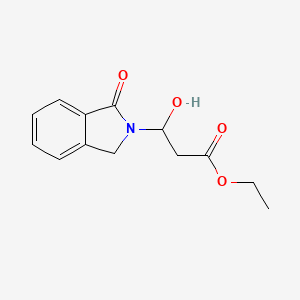
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid](/img/structure/B1411087.png)

